molecular formula C22H20O4 B054618 2-(3,4-Bis(benzyloxy)phenyl)acetic acid CAS No. 1699-61-2

2-(3,4-Bis(benzyloxy)phenyl)acetic acid

Cat. No.: B054618
CAS No.: 1699-61-2
M. Wt: 348.4 g/mol
InChI Key: KVAFNOAGIQWNSJ-UHFFFAOYSA-N
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Description

2-(3,4-Bis(benzyloxy)phenyl)acetic acid (CAS 1699-61-2) is a high-value phenylacetic acid derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C₂₂H₂₀O₄ and a molecular weight of 348.392 g/mol, this compound serves as a key synthetic intermediate and building block . Its primary research application lies in the sophisticated synthesis of complex organic molecules, particularly in the development of potential pharmaceutical compounds, where its structure can be strategically deprotected to reveal a catechol (1,2-dihydroxybenzene) moiety, a functional group present in many bioactive molecules . The compound's physical properties, including a density of 1.2±0.1 g/cm³ and a flash point of 187.4±22.2 °C, are critical for safe handling and experimental planning . Researchers value this compound for its role in constructing molecular architectures and studying structure-activity relationships. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations. Harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coat, gloves, and safety goggles, is required. Use only in a well-ventilated area or chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-22(24)14-19-11-12-20(25-15-17-7-3-1-4-8-17)21(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFNOAGIQWNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340123
Record name 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-61-2
Record name 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 2 3,4 Bis Benzyloxy Phenyl Acetic Acid and Its Molecular Derivatives

Classical and Contemporary Synthetic Routes to 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid

Multi-step Reaction Pathways and Optimizations

Two primary retrosynthetic approaches can be envisioned for the target molecule. The first involves the direct protection of a pre-existing phenylacetic acid framework, while the second builds the acetic acid side chain onto a pre-benzylated aromatic ring.

Route A: Starting from 3,4-Dihydroxyphenylacetic Acid (DOPAC)

This is the most direct route, where the primary transformation is the protection of the two phenolic hydroxyl groups.

O-Benzylation: The catechol moiety of 3,4-dihydroxyphenylacetic acid is protected using a suitable benzylating agent. Benzyl (B1604629) chloride or benzyl bromide are commonly employed in the presence of a base. Optimization of this step involves the choice of base and solvent to maximize yield and prevent side reactions. A common combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction typically proceeds at an elevated temperature to ensure complete conversion.

Route B: Starting from 3,4-Dihydroxybenzaldehyde (B13553)

This pathway is often preferred due to the lower cost and higher availability of the starting material. It involves an initial protection step followed by a one-carbon homologation of the aldehyde group.

Dibenzylation of Aldehyde: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected to form the critical intermediate, 3,4-bis(benzyloxy)benzaldehyde. ontosight.aismolecule.com A high-yielding procedure involves reacting 3,4-dihydroxybenzaldehyde with benzyl chloride using potassium carbonate as the base in DMF. chemicalbook.com The reaction can be stirred at room temperature before being heated to drive it to completion, affording the desired product in yields often exceeding 95%. chemicalbook.com

Homologation to Phenylacetic Acid: The conversion of the aldehyde to the phenylacetic acid side chain can be accomplished through several methods:

Via Nitrile Hydrolysis: A robust, multi-step sequence involves the reduction of the aldehyde to 3,4-bis(benzyloxy)benzyl alcohol, followed by conversion to the corresponding benzyl halide (e.g., using thionyl chloride or phosphorus tribromide). The halide is then subjected to a nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to yield 2-(3,4-bis(benzyloxy)phenyl)acetonitrile. The final step is the hydrolysis of the nitrile group to the carboxylic acid, which can be achieved under acidic or basic conditions. libretexts.orggoogle.com

Arndt-Eistert Synthesis: This classic homologation method involves converting a carboxylic acid into the next higher homolog. wikipedia.org In this context, 3,4-bis(benzyloxy)benzaldehyde would first be oxidized to 3,4-bis(benzyloxy)benzoic acid. This acid is then converted to its acid chloride and treated with diazomethane (B1218177) to form a diazoketone. organic-chemistry.org A subsequent silver-catalyzed Wolff rearrangement in the presence of water yields the desired this compound. organic-chemistry.orgquora.comnrochemistry.com While effective, the use of the hazardous and explosive diazomethane reagent is a significant drawback. wikipedia.org

Willgerodt-Kindler Reaction: This reaction can convert aryl alkyl ketones to the corresponding terminal amides, which can then be hydrolyzed. wikipedia.org To apply this, the 3,4-bis(benzyloxy)benzaldehyde would need to be converted to 1-(3,4-bis(benzyloxy)phenyl)ethanone (acetophenone derivative). The reaction of this ketone with morpholine (B109124) and elemental sulfur produces a thioamide, which upon hydrolysis, yields the target phenylacetic acid. organic-chemistry.orgsciencemadness.orgresearchgate.net

Optimization of these pathways involves maximizing the yield of each step while minimizing purification challenges. For instance, in Route B, the nitrile hydrolysis pathway is often favored for its reliability and avoidance of highly toxic reagents like diazomethane.

Critical Intermediate Synthesis and Characterization

Synthesis of 3,4-Bis(benzyloxy)benzaldehyde: A representative and optimized laboratory procedure is as follows:

Reactants: 3,4-dihydroxybenzaldehyde, Benzyl Chloride (BnCl), Potassium Carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

Procedure: 3,4-dihydroxybenzaldehyde is dissolved in DMF. An excess of both potassium carbonate (as a base) and benzyl chloride (as the alkylating agent) are added. The mixture is stirred, sometimes with gentle heating (e.g., to 130°C), for several hours until TLC analysis indicates the complete consumption of the starting material. chemicalbook.com

Workup: The reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then poured into ice water, often with acidification, to precipitate the product. The solid is collected by filtration and washed to afford the pure intermediate. chemicalbook.com

Yield: This procedure is highly efficient, with reported yields as high as 96%. chemicalbook.com

Characterization: The identity and purity of 3,4-bis(benzyloxy)benzaldehyde and the final product, this compound, are confirmed using standard analytical techniques.

TechniqueExpected Observations for Key Compounds
1H NMRFor 3,4-bis(benzyloxy)benzaldehyde, signals for the aldehyde proton (~9.8 ppm), aromatic protons on the central ring, and characteristic signals for the benzylic methylene (B1212753) protons (~5.2 ppm) and the phenyl groups of the benzyl protectors would be observed. For the final acid, the aldehyde signal is replaced by a methylene signal (~3.6 ppm) adjacent to the carboxyl group.
13C NMRDistinct signals for the carbonyl carbon (aldehyde or carboxylic acid), aromatic carbons, and the benzylic methylene carbons (~71 ppm).
IR SpectroscopyCharacteristic C=O stretching frequencies for the aldehyde (~1685 cm-1) or carboxylic acid (~1700 cm-1). Strong C-O stretching bands for the benzyl ethers would also be prominent.
Mass SpectrometryThe molecular ion peak corresponding to the calculated mass of the compound (e.g., 318.37 g/mol for the aldehyde, 348.39 g/mol for the acid).

Strategies for Protecting Group Manipulation (e.g., benzyl ethers)

The benzyl ether is a robust and widely used protecting group for phenols due to its stability across a broad range of reaction conditions, including mildly acidic and basic environments.

Installation: As described, benzyl groups are typically installed via a Williamson ether synthesis, using benzyl chloride or bromide with a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent. researchgate.net Palladium-catalyzed methods under neutral conditions have also been developed as an alternative to traditional base-mediated benzylations. organic-chemistry.org

Removal (Debenzylation): The key advantage of benzyl ethers is their facile removal under neutral conditions via catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This is the most common deprotection method. The protected compound is dissolved in a suitable solvent (e.g., ethanol (B145695), ethyl acetate (B1210297), or THF) and stirred under an atmosphere of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is clean and high-yielding, producing toluene (B28343) as the only byproduct.

Alternative Methods: In molecules containing other functional groups susceptible to reduction (e.g., alkenes, alkynes), alternative debenzylation methods are required. These can include dissolving metal reductions or the use of strong Lewis acids. Selective debenzylation can be achieved by using substituted benzyl ethers. For example, a p-methoxybenzyl (PMB) ether can be cleaved oxidatively with reagents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN) under conditions that leave an unsubstituted benzyl ether intact. reddit.com Conversely, specialized reagents like Mg/MeOH have been shown to selectively cleave p-nitrobenzyl or carboxylate-substituted benzyl ethers. researchgate.netsciencemadness.org

This ability to selectively install and remove benzyl protecting groups is fundamental to the successful synthesis of complex molecules derived from this compound.

Advanced Synthetic Transformations Involving the 3,4-Bis(benzyloxy)phenylacetic Acid Moiety

With the core structure synthesized, advanced methodologies can be employed to create a diverse range of molecular derivatives, focusing on selectivity and sustainability.

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

The this compound molecule offers several sites for further functionalization: the carboxylic acid group, the benzylic position, and the aromatic rings.

Chemoselectivity: The most common transformations involve the carboxylic acid group. Standard coupling reactions with alcohols or amines (e.g., using coupling agents like DCC or HATU) can chemoselectively form esters or amides without affecting the stable benzyl ethers. Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(3,4-bis(benzyloxy)phenyl)ethanol, can be achieved using reagents like borane (B79455) (BH₃) or lithium aluminum hydride (LAH).

Regioselectivity: While the benzylated aromatic ring is electron-rich, it is generally less reactive towards electrophilic aromatic substitution than the unprotected catechol. However, under forcing conditions, reactions like nitration or halogenation could occur. More controlled regioselectivity can be achieved by first deprotecting one or both benzyl groups. For instance, regioselective protection of the precursor 3,4-dihydroxybenzaldehyde has been shown to favor the 4-position hydroxyl group due to its higher acidity, allowing for subsequent differential functionalization. researchgate.netnih.gov

Stereoselectivity: The synthesis of chiral derivatives is a key area of advanced synthesis. The benzylic position alpha to the carboxyl group can be stereoselectively functionalized. For example, asymmetric deprotonation using a chiral lithium amide base followed by quenching with an electrophile can introduce a substituent with high enantiomeric excess. Alternatively, stereoselective enzymatic reactions can be employed to resolve a racemic mixture or create a chiral center. researchgate.net

Application of Sustainable and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign protocols. These "green" methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in The benzylation of phenols, a key step in the synthesis of the title compound, can be performed efficiently under microwave conditions, significantly reducing reaction times from hours to minutes. researchgate.netrsc.org Similarly, subsequent transformations, such as the Willgerodt-Kindler reaction or esterification, can be expedited using microwave heating. organic-chemistry.orgresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound can promote chemical reactions through acoustic cavitation. nih.gov This technique can enhance reaction rates and yields for various transformations, including esterification and the synthesis of heterocyclic derivatives from carboxylic acids. tiu.edu.iqmdpi.com It offers a green alternative to conventional heating, often allowing reactions to proceed at lower temperatures. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a primary goal of green chemistry. Where possible, solid-state reactions or reactions using only the liquid reactants can dramatically reduce waste. acs.org For instance, the benzylation of phenols has been explored under solvent-free, solid-liquid phase transfer catalysis conditions, which can be combined with microwave irradiation for enhanced efficiency. researchgate.net

Green Chemistry ProtocolApplication in SynthesisAdvantages
Microwave IrradiationO-Benzylation of catechol precursors; ester/amide formation.Drastic reduction in reaction time; improved yields; uniform heating. rasayanjournal.co.inrsc.org
Ultrasonic IrradiationHydrolysis of intermediates; derivatization of the carboxylic acid.Enhanced reaction rates; often proceeds at lower bulk temperatures; reduces energy consumption. nih.govmdpi.com
Solvent-Free ConditionsCan be applied to steps like benzylation or subsequent condensations.Eliminates solvent waste; simplifies purification; lowers environmental impact. acs.orgscience.gov

By integrating these advanced and sustainable methods, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Catalytic Approaches in Synthesis

The synthesis of this compound and its precursors often employs catalytic methods to enhance efficiency, yield, and selectivity. One key step, the benzylation of 3,4-dihydroxyphenylacetic acid or related catechols, can be facilitated by phase-transfer catalysis (PTC). This technique is effective for reactions involving immiscible aqueous and organic phases, such as the etherification of a phenoxide salt in an aqueous phase with an alkyl halide (benzyl chloride) in an organic solvent. Multi-site phase-transfer catalysts, like N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide, have been shown to improve reaction rates and yields in similar benzylation reactions. The application of ultrasound in conjunction with PTC can further intensify the reaction, leading to higher yields in shorter time frames under milder conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a strategic approach for constructing the substituted phenylacetic acid framework itself. inventivapharma.com For instance, a Csp²-Csp³ coupling between an appropriately substituted aryl boronic acid and an alkyl halide bearing the acetic acid moiety (or a synthetic equivalent) can be employed. inventivapharma.com Catalytic systems involving palladium acetate with phosphine (B1218219) ligands are common for such transformations. inventivapharma.com

Furthermore, catalytic hydrolysis can be used in the final steps of synthesis. For example, if the acetic acid side chain is introduced as an acetamide, its conversion to the carboxylic acid can be achieved using titanium(IV) chloride as a catalyst in the presence of aqueous hydrochloric acid, which allows for mild reaction conditions. mdpi.comresearchgate.net

Derivatization and Structural Elaboration of this compound

The core structure of this compound serves as a versatile scaffold for the development of a wide range of molecular derivatives through modifications of its key components: the phenyl ring, the acetic acid side chain, and the benzyloxy groups.

Structural analogues are synthesized to explore structure-activity relationships and optimize biological properties. Modifications can be systematically introduced to each part of the molecule.

Phenyl Ring Modification : Substituents can be introduced onto the phenyl ring to alter its electronic and steric properties. For example, in the synthesis of quercetin (B1663063) analogues, methyl groups have been introduced at the 2'- or 5'-positions of the catechol moiety (corresponding to the 2- or 5-position relative to the acetic acid group) to enhance radical-scavenging activity. rsc.orgrsc.org These syntheses often start from a substituted catechol, such as 3-methylcatechol, which is then benzylated and formylated before being elaborated into the final structure. rsc.org

Acetic Acid Moiety Derivatization : The carboxylic acid group is a prime site for derivatization. It can be readily converted into esters, amides, or hydrazides. mdpi.comsysrevpharm.org For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., ethanol and sulfuric acid). sysrevpharm.org Conversion to an acyl chloride using reagents like thionyl chloride allows for subsequent reaction with amines or hydrazines to form amides or hydrazides, respectively. nih.gov These modifications are often used to link the core scaffold to other functional groups or biologically active molecules. nih.govmdpi.com

Benzyloxy Group Alteration : While the benzyloxy groups are often used as protecting groups for the catechol hydroxyls, they can also be the site of modification. Different substituted benzyl groups can be used for protection or to remain in the final molecule, influencing properties like lipophilicity and metabolic stability. Palladium-catalyzed hydrogenolysis is a standard method for removing the benzyl groups to liberate the free hydroxyls, as seen in the final steps of quercetin analogue synthesis. nih.gov

Modification SiteType of ModificationReagents/ConditionsResulting Structure
Phenyl Ring MethylationStart from 3-methylcatechol, followed by benzylation and formylation2-(3,4-Bis(benzyloxy)-2-methylphenyl)acetic acid precursor
Acetic Acid EsterificationEthanol, H₂SO₄Ethyl 2-(3,4-bis(benzyloxy)phenyl)acetate
Acetic Acid Amidation1. SOCl₂ 2. Amine (R-NH₂)N-substituted 2-(3,4-bis(benzyloxy)phenyl)acetamide
Acetic Acid Hydrazide Formation1. SOCl₂ 2. Hydrazine (B178648) hydrate2-(3,4-Bis(benzyloxy)phenyl)acetohydrazide
Benzyloxy Group DebenzylationPd(OH)₂/C, H₂2-(3,4-Dihydroxyphenyl)acetic acid

This compound and its immediate derivatives are valuable intermediates for synthesizing complex heterocyclic compounds with significant biological activities.

Quercetin Analogues : This scaffold is a key building block for synthesizing analogues of the flavonoid quercetin. rsc.orgrsc.orgnih.govnih.gov The synthesis typically involves the Aldol condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derived from the protected phenylacetic acid. The resulting chalcone (B49325) is then subjected to oxidative cyclization to form the flavone (B191248) core. rsc.orgrsc.org The benzyloxy groups protect the catechol moiety during these transformations and are often removed in the final step to yield the polyhydroxylated target molecule. nih.gov

Thiazolidine-2,4-diones : The synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives often proceeds via a Knoevenagel condensation between an aromatic aldehyde and thiazolidine-2,4-dione. nih.gove3s-conferences.org The required aldehyde, 3,4-bis(benzyloxy)benzaldehyde, can be synthesized from this compound by reduction of the carboxylic acid to an alcohol, followed by oxidation. The resulting heterocyclic derivatives are investigated for a range of pharmacological activities. e3s-conferences.orgresearchgate.netsemanticscholar.org

Pyrazolines : 1,3,5-Trisubstituted-2-pyrazolines are commonly prepared by the cyclocondensation reaction of a chalcone with a hydrazine derivative (e.g., phenylhydrazine). nih.govnih.govpramanaresearch.orgjapsonline.com The necessary chalcone intermediate, (E)-1-aryl-3-(3,4-bis(benzyloxy)phenyl)prop-2-en-1-one, is synthesized via an Aldol condensation between an appropriate acetophenone and 3,4-bis(benzyloxy)benzaldehyde. This reaction can be accelerated using ultrasound irradiation. nih.gov

Furanones and Oxiranes : The phenylacetic acid moiety can be elaborated into structures suitable for furanone synthesis. For example, intermediates such as γ-hydroxyalkynones or allenic hydroxyketones, which can be derived from the starting acid, undergo cyclization to form 3(2H)-furanones. organic-chemistry.org These cyclizations can be catalyzed by gold or rhodium complexes or even proceed under catalyst-free conditions in water. organic-chemistry.orgresearchgate.net Additionally, the synthesis of oxiranes can be a strategic step in creating more complex heterocyclic systems. For instance, 2-(2'-fluoroaryl)-2-(1-azolylmethyl)oxiranes can be used to synthesize 3-substituted benzo[b]furans via an intramolecular SNAr reaction. semanticscholar.org Epoxidation of olefinic precursors derived from the phenylacetic acid is a standard method to obtain such oxiranes. googleapis.com

Heterocyclic SystemKey Intermediate from Core ScaffoldSynthetic Reaction
Quercetin Analogues 3,4-Bis(benzyloxy)benzaldehydeAldol condensation to form chalcone, then oxidative cyclization
Thiazolidine-2,4-diones 3,4-Bis(benzyloxy)benzaldehydeKnoevenagel condensation with thiazolidine-2,4-dione
Pyrazolines 3,4-Bis(benzyloxy)benzaldehydeAldol condensation to form chalcone, then cyclization with hydrazine
Furanones γ-Hydroxyalkynone derivativesGold- or Rhodium-catalyzed cycloisomerization
Oxiranes Olefinic precursorsEpoxidation (e.g., with m-CPBA)

Investigation of Impurity Profiles and Mitigation Strategies in Synthetic Production

The synthetic production of any fine chemical, including this compound, requires careful control to minimize impurities. Impurities can arise from starting materials, intermediates, by-products from side reactions, or degradation products. scispace.com

Synthesis-Related Impurities : In the common synthesis starting from 3,4-dihydroxyphenylacetic acid and benzyl chloride, potential impurities include products of incomplete benzylation (e.g., 2-(3-(benzyloxy)-4-hydroxyphenyl)acetic acid and 2-(4-(benzyloxy)-3-hydroxyphenyl)acetic acid). Over-reaction can lead to the benzylation of the carboxylic acid group, forming benzyl 2-(3,4-bis(benzyloxy)phenyl)acetate. The quality of the benzyl chloride is also crucial, as impurities like benzyl alcohol or benzaldehyde could lead to other by-products.

Degradation Products : The benzyloxy groups can be susceptible to cleavage under certain conditions. For example, exposure to strong acids or catalytic hydrogenation conditions intended for other transformations could lead to premature debenzylation, resulting in phenolic impurities. scispace.com

Mitigation Strategies : To control these impurities, several strategies are employed.

Stoichiometric Control : Careful control of the stoichiometry of reagents, particularly the benzylating agent and the base, is essential to minimize incomplete or over-reactions.

Reaction Monitoring : Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction progress and ensure complete conversion of the starting material.

Purification Methods : The primary method for purification is recrystallization, which is effective at removing closely related impurities if a suitable solvent system is found. Column chromatography on silica (B1680970) gel is another powerful technique for separating the desired product from by-products and unreacted starting materials.

Characterization : A thorough characterization of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC is necessary to confirm its identity and purity and to identify and quantify any residual impurities.

Biological Activities and Pharmacological Investigations of 2 3,4 Bis Benzyloxy Phenyl Acetic Acid Derivatives

Exploration of Target-Specific Molecular Interactions

The therapeutic potential of a compound is often rooted in its ability to interact with specific biological targets, such as enzymes and receptors, thereby modulating their function.

Enzyme Inhibition Potentials (e.g., Candida albicans PMT1)

Derivatives of 2-(3,4-Bis(benzyloxy)phenyl)acetic acid have shown notable potential as enzyme inhibitors, particularly in the context of antifungal research. A key target in the fungal pathogen Candida albicans is the protein O-mannosyltransferase 1 (PMT1), an enzyme crucial for the O-mannosylation of proteins, which is essential for cell wall integrity, adhesion, and virulence.

Research into rhodanine-3-acetic acid derivatives has identified potent inhibitors of C. albicans PMT1. Structure-activity relationship (SAR) studies within this class of compounds have highlighted the critical role of the substituents on the phenyl ring. Notably, a 3,4-bis(benzyloxy) substitution on the phenyl ring of these rhodanine (B49660) derivatives was found to significantly increase the inhibitory activity against both the isolated PMT1 enzyme and the proliferation of C. albicans cells. researchgate.net One such derivative demonstrated IC₅₀ values of 2.3 µM against the enzyme and 3.01 µM against the fungal cells. researchgate.net This suggests that the 3,4-bis(benzyloxy)phenyl moiety is a key pharmacophore for potent PMT1 inhibition.

The table below summarizes the inhibitory concentrations of a rhodanine-3-acetic acid derivative featuring the 3,4-bis(benzyloxy)phenyl group.

Table 1: Inhibitory Activity of a 3,4-Bis(benzyloxy)phenyl-substituted Rhodanine-3-acetic Acid Derivative

Target IC₅₀ (µM)
Candida albicans PMT1 Enzyme 2.3

Receptor Modulation Mechanisms (e.g., Hepatocyte Nuclear Factor 4 alpha (HNF-4α) receptor)

Hepatocyte Nuclear Factor 4 alpha (HNF-4α) is a member of the nuclear receptor superfamily and a key transcription factor that governs the expression of genes involved in various metabolic pathways in the liver, kidney, intestine, and pancreas. google.comnih.gov Mutations in the HNF-4α gene are linked to maturity-onset diabetes of the young (MODY1), underscoring its importance in metabolic regulation. google.com As a constitutively active orphan receptor, its activity is modulated by co-activators and co-repressors rather than a specific ligand. nih.gov

Recent developments have identified phenylacetic acid derivatives as potential modulators of the HNF-4α receptor. google.com A patent filed for benzoic and phenylacetic acid derivatives describes their role as HNF-4α receptor modulators, indicating that this chemical scaffold is recognized for its potential to interact with this critical metabolic regulator. google.com While specific data on this compound is not detailed, the broader class of phenylacetic acids is under investigation for its capacity to influence HNF-4α mediated processes. This opens up therapeutic possibilities for metabolic diseases where HNF-4α is a key player.

Antimicrobial and Antifungal Activity Spectrum Analysis

The rise of antimicrobial resistance necessitates the development of new agents with novel mechanisms of action. Phenylacetic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. jchps.com

Structure-Activity Relationships Governing Antimicrobial Efficacy

The antimicrobial effectiveness of phenolic acids, including phenylacetic acid derivatives, is closely tied to their chemical structure. Studies on various phenolic acids have shown that the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring influence their activity. mdpi.com Generally, an increase in the number of these groups can lead to a slight decrease in antimicrobial efficacy against certain bacterial strains. mdpi.com

Elucidation of Antifungal Mechanisms of Action

Phenylacetic acid itself, isolated from Streptomyces humidus, has demonstrated potent antifungal activity against various plant pathogens, including Pythium ultimum and Phytophthora capsici, with efficacy comparable to commercial fungicides in vitro. nih.gov

The mechanisms underlying the antifungal action of phenylacetic acid derivatives are multifaceted. One proposed mechanism for related amide derivatives, such as 2-chloro-N-phenylacetamide, involves interaction with ergosterol (B1671047), a vital component of the fungal plasma membrane. scielo.brresearchgate.net Binding to ergosterol disrupts membrane integrity, leading to cell death. This mechanism is similar to that of polyene antifungals like amphotericin B. scielo.br Furthermore, there is evidence to suggest that these compounds may also inhibit DNA synthesis by targeting enzymes like thymidylate synthase. scielo.br While not directly studied for this compound, these findings in structurally related compounds provide a plausible framework for its antifungal action.

Antioxidant and Reactive Oxygen Species Scavenging Studies

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals and reactive oxygen species (ROS). The parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is a well-known antioxidant. The antioxidant capacity of phenolic acids is heavily dependent on the presence and arrangement of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. researchgate.net

The structure of this compound features hydroxyl groups that are protected by benzyl (B1604629) groups. This modification has a significant impact on its direct antioxidant activity. The primary mechanisms by which phenolic compounds exert their antioxidant effects, such as hydrogen atom transfer (HAT), rely on the availability of a phenolic hydrogen. researchgate.net By replacing these hydrogens with benzyl groups, the direct radical scavenging ability is expected to be substantially reduced or eliminated. nih.govmdpi.com Any observed antioxidant effect would likely depend on the in vivo cleavage of the benzyl ethers to release the free catechol (3,4-dihydroxy) structure.

Studies on the structure-antioxidant activity relationship of phenolic acids confirm that functional groups that enhance electron-donating ability, such as hydroxyl and methoxy groups, promote antioxidant activity. researchgate.net Conversely, the blockage of these hydroxyl groups, as seen with sulfation or, in this case, benzylation, leads to a significant decrease in antioxidant properties. mdpi.com

The table below illustrates the general structure-activity relationship for antioxidant activity in phenolic acids.

Table 2: Influence of Phenyl Ring Substituents on Antioxidant Activity of Phenolic Acids

Substituent/Feature Impact on Antioxidant Activity Rationale
Hydroxyl (-OH) groups Increase Act as hydrogen donors to neutralize free radicals.
Methoxy (-OCH₃) groups Increase Enhance electron-donating ability of the ring.
-CH₂COOH side chain Enhances activity (vs. -COOH) Increases electron-donating ability compared to a direct carboxyl linkage. researchgate.net

Comparative Analysis of Radical Scavenging Capabilities of Derivatives

Research into the antioxidant properties of phenolic compounds is extensive, as their ability to scavenge free radicals is a key mechanism in combating oxidative stress. While direct comparative studies on the radical scavenging capabilities of a series of this compound derivatives are not extensively documented in publicly available literature, the antioxidant potential can be inferred from studies on structurally related compounds.

Phenolic acids, in general, are recognized for their antioxidant and free radical scavenging activities. researchgate.net The presence of hydroxyl groups on the aromatic ring is crucial for this activity. In the case of this compound derivatives, the core structure is related to other benzylic acid-derived bromophenols which have demonstrated effective scavenging of DPPH• and ABTS•+ radicals. nih.gov The antioxidant effects of these related compounds are attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals and reactive oxygen species (ROS). nih.gov

Studies on other phenolic compounds have shown that structural modifications, such as the number and position of hydroxyl and methoxy groups, significantly influence their radical-scavenging activities. It is plausible that modifications to the this compound structure would similarly modulate its antioxidant capacity. For instance, the introduction of additional hydroxyl groups or other electron-donating substituents on the phenyl rings would likely enhance the radical scavenging capabilities.

A comparative analysis of related benzylic acid-derived bromophenols has shown that they can be potent DPPH• and ABTS•+ scavengers, with their efficacy being comparable to standard antioxidants like BHA, BHT, and α-Tocopherol. nih.gov This suggests that derivatives of this compound may also possess significant antioxidant potential, warranting further investigation to quantify and compare the radical scavenging activities of specific derivatives.

Table 1: Radical Scavenging Activity of Structurally Related Compounds

Compound ClassRadical ScavengedMethodObserved Activity
Benzylic acid-derived bromophenolsDPPH•, ABTS•+In vitro assaysEffective scavenging, comparable to standard antioxidants nih.gov
Phenolic acidsVarious free radicalsIn vitro assaysKnown for antioxidant and radical scavenging properties researchgate.net

Relevance to Oxidative Stress Pathways and Cellular Protection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. mdpi.comnih.gov Antioxidant compounds can offer cellular protection by mitigating this oxidative damage.

While specific studies on this compound derivatives in oxidative stress pathways are limited, the broader class of phenolic compounds has been shown to exert protective effects. researchgate.net These compounds can protect cells from oxidative stress-induced necrotic cell death. nih.gov The mechanisms underlying this protection often involve the modulation of cellular signaling pathways. For instance, some cytoprotective compounds have been found to suppress the activation of extracellular signal-regulated kinase (ERK1/2), a key component in stress-response pathways. nih.gov

The potential for this compound derivatives to offer cellular protection likely stems from their inferred antioxidant properties. By scavenging free radicals, these compounds could prevent damage to cellular components such as lipids, proteins, and DNA. Furthermore, their interaction with cellular signaling cascades involved in the oxidative stress response is a plausible mechanism of action that merits further research. The cytoprotective effects of related compounds have been demonstrated in various cell types, suggesting a potentially broad applicability. nih.gov

Studies on Metabolic Regulation and Homeostasis

Research into Hypoglycemic Effects and Glucose Metabolism

The regulation of blood glucose levels is a critical aspect of metabolic homeostasis, and dysregulation can lead to conditions such as type 2 diabetes. Research into novel hypoglycemic agents is ongoing, with a focus on compounds that can effectively manage blood glucose.

The mechanism of action for potential hypoglycemic effects could be varied. For instance, some hypoglycemic agents work by stimulating insulin (B600854) secretion, while others may improve insulin sensitivity in peripheral tissues or inhibit glucose production in the liver. Given the structural diversity of compounds that exhibit hypoglycemic activity, it is conceivable that derivatives of this compound could interact with targets involved in glucose metabolism. However, without specific experimental data, any potential hypoglycemic effect remains speculative.

Table 2: Effects of Various Agents on Glucose Metabolism

Agent ClassEffect on Blood GlucosePotential Mechanism
Glibenclamide analoguesHypoglycemicBinding to SUR1 receptor nih.gov
MetforminReduces total cholesterolFirst-line therapy for type 2 diabetes lipid.org
Thiazolidinediones (TZDs)Beneficial effects on lipid parametersDecreases triglycerides, increases HDL-C lipid.org
SGLT-2 inhibitorsIncreases HDL-C, decreases small dense LDL-CPotential for positive CV event lowering lipid.org

Investigation of Lipid Metabolism Modulation

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. Consequently, the development of lipid-lowering agents is of significant therapeutic interest.

As with hypoglycemic effects, direct investigations into the modulation of lipid metabolism by this compound derivatives are not widely reported. However, the broader landscape of metabolic modulators includes compounds that affect lipid profiles. For instance, some hypoglycemic agents also exhibit beneficial effects on lipid parameters, such as reducing total cholesterol and triglycerides, and increasing high-density lipoprotein cholesterol (HDL-C). lipid.org

Newly synthesized glibenclamide analogues have been shown to possess hypolipidemic activities in addition to their hypoglycemic effects, demonstrating a high efficiency for reducing serum LDL levels. nih.gov This dual activity highlights the potential for single compounds to address multiple aspects of metabolic syndrome. The mechanisms by which compounds modulate lipid metabolism can include influencing lipid synthesis, absorption, and catabolism. Future research could explore whether derivatives of this compound can influence these pathways, potentially offering a new avenue for the management of dyslipidemia.

Broader Pharmacological Screening and Therapeutic Horizon Exploration

Anti-inflammatory Response Investigations

Inflammation is a complex biological response implicated in a wide array of diseases. The search for novel anti-inflammatory agents is a priority in drug discovery. Phenylacetic acid derivatives have been a subject of interest in this area.

Studies on substituted 2-aminophenylacetic acid derivatives have shown that these compounds can exhibit in vitro prostaglandin (B15479496) synthetase inhibition activity and in vivo anti-inflammatory activity. nih.gov Similarly, substituted (2-phenoxyphenyl)acetic acids have also been synthesized and demonstrated anti-inflammatory activity. nih.gov The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), a class to which some phenylacetic acid derivatives belong, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Given that the core structure of this compound is a phenylacetic acid, it is reasonable to hypothesize that its derivatives could possess anti-inflammatory properties. The nature and position of substituents on the phenyl ring can significantly influence the anti-inflammatory potency. Therefore, a systematic investigation of various derivatives of this compound for their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like COX, could unveil their therapeutic potential in this domain.

Table 3: Anti-inflammatory Activity of Phenylacetic Acid Derivatives

Compound ClassIn Vitro ActivityIn Vivo Activity
Substituted 2-aminophenylacetic acidsProstaglandin synthetase inhibition nih.govAnti-inflammatory nih.gov
Substituted (2-phenoxyphenyl)acetic acidsNot specifiedAnti-inflammatory nih.gov

Anticancer Research Contexts

Derivatives of this compound have been investigated for their potential as anticancer agents. Research has primarily focused on synthesizing novel compounds and evaluating their cytotoxic effects against various human cancer cell lines. These studies often explore the structure-activity relationships to identify key chemical features that contribute to their antitumor properties.

One area of investigation involves the synthesis of 2-arylbenzoxazole acetic acid derivatives. core.ac.uk A series of these compounds were synthesized and screened for their cytotoxicity against the MCF-7 breast cancer cell line and the HCT-116 human colon cancer cell line. core.ac.uk Among the synthesized compounds, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic agents against the MCF-7 cell line. core.ac.uk The presence of an acetic acid group at position 5 of the benzoxazole (B165842) nucleus was found to enhance the anticancer activity. core.ac.uk

Another class of related compounds, 2-phenylacrylonitrile (B1297842) derivatives, has also been evaluated for anticancer activity. nih.gov In one study, a series of these derivatives were synthesized and tested against a panel of 11 different cancer cell lines. nih.gov One particular compound, identified as 1g2a, demonstrated potent inhibitory activity against HCT116 and BEL-7402 cells. nih.gov This compound was found to inhibit the proliferation of these cancer cells by arresting them in the G2/M phase of the cell cycle and was also shown to inhibit tubulin polymerization. nih.gov

Furthermore, research into 2-oxo-3-phenylquinoxaline derivatives has shown potential anticancer effects. rsc.org A number of these compounds were evaluated for their activity against HCT-116 colorectal cancer cells. rsc.org Two compounds, 2a and 7j, significantly reduced cell viability, with compound 7j causing notable morphological changes in the cancer cells, including nuclear disintegration and chromatin fragmentation, which are indicative of apoptosis. rsc.org

The table below summarizes the findings from various studies on derivatives related to this compound.

Derivative ClassCompound(s)Cancer Cell Line(s)Key Findings
2-Arylbenzoxazole Acetic Acid2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid, 2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (breast), HCT-116 (colon)Promising cytotoxic activity against MCF-7 cells. Acetic acid group enhances activity. core.ac.uk
2-Phenylacrylonitrile1g2aHCT116 (colon), BEL-7402Strong inhibitory activity. Arrests cell cycle in G2/M phase. Inhibits tubulin polymerization. nih.gov
2-Oxo-3-phenylquinoxaline2a, 7jHCT-116 (colorectal)Significant reduction in cell viability. Compound 7j induced apoptosis. rsc.org
1,2,4-Triazolo-linked bis-indolyl conjugates15o, 15rHT-29 (colon)Promising cytotoxicity. Induced cell cycle arrest at the G0/G1 phase and apoptosis. mdpi.com

Medicinal Chemistry and Rational Drug Design Principles Applied to 2 3,4 Bis Benzyloxy Phenyl Acetic Acid Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies

The 3,4-disubstituted phenyl ring is a common feature in many PDE4 inhibitors, where it mimics the catechol portion of the substrate, cyclic adenosine (B11128) monophosphate (cAMP). The ether groups at the 3- and 4-positions are crucial for binding and activity.

The bis(benzyloxy) groups in 2-(3,4-bis(benzyloxy)phenyl)acetic acid serve several key functions:

Hydrophobic Interactions : The two bulky, lipophilic benzyl (B1604629) groups are hypothesized to occupy a large hydrophobic pocket within the active site of target enzymes like PDE4. This region, often referred to as the "hydrophobic clamp," is critical for anchoring the inhibitor and achieving high potency. The extensive van der Waals interactions provided by the benzyl rings can significantly enhance binding affinity compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy.

Metabolic Stability : The catechol functional group (two adjacent hydroxyls) is susceptible to rapid metabolic inactivation, primarily through oxidation or conjugation reactions such as O-methylation by catechol-O-methyltransferase (COMT). By protecting these hydroxyls as benzyl ethers, the metabolic stability of the molecule is increased, potentially leading to a longer biological half-life.

Conformational Restriction : The steric bulk of the benzyloxy groups can influence the preferred conformation of the molecule, locking it into a bioactive shape that is favorable for binding to the target receptor.

SAR studies on related PDE4 inhibitors have shown that the nature of the substituents at the 3- and 4-positions of the phenyl ring dramatically influences potency. For instance, in Rolipram analogues, the 3-cyclopentyloxy-4-methoxy substitution pattern is optimal for PDE4 inhibition, highlighting the importance of a bulky, lipophilic group at the 3-position and a smaller hydrogen bond acceptor at the 4-position. The bis(benzyloxy) arrangement represents an exploration of two large lipophilic groups, which may offer enhanced interactions within the hydrophobic regions of the enzyme's active site. nih.govresearchgate.net

Beyond the core bis(benzyloxy)phenyl structure, further modifications to the aromatic ring and the acetic acid side chain are critical for fine-tuning the biological activity and drug-like properties of the analogues.

Aromatic Ring Substitutions: Introducing other substituents onto the phenyl ring can modulate electronic properties, steric hindrance, and lipophilicity, thereby affecting binding affinity and selectivity. Common modifications include the introduction of halogens, small alkyl groups, or nitro groups. For example, in related scaffolds, adding an electron-withdrawing group can alter the pKa of the molecule and influence interactions with key residues in the active site.

Side Chain Modifications: The acetic acid side chain is another key area for modification. Its carboxylic acid group can act as a hydrogen bond donor and acceptor, forming critical interactions with polar residues in the enzyme's active site.

Chain Length : Altering the length of the alkyl chain (e.g., from acetic to propionic acid) can change the positioning of the carboxylate group relative to the aromatic core, potentially optimizing its interaction with target residues.

Bioisosteric Replacement : The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres (e.g., tetrazole, hydroxamic acid), to improve metabolic stability, cell permeability, or binding affinity. nih.gov

Esterification/Amidation : Converting the carboxylic acid to an ester or an amide neutralizes the negative charge and increases lipophilicity. This can enhance cell membrane permeability but may reduce the strength of direct hydrogen bonding interactions with the target, often requiring the ester or amide to be a prodrug that is hydrolyzed back to the active acid form in vivo.

The following interactive table summarizes hypothetical SAR findings for analogues of this compound, based on established principles from related PDE inhibitors.

Analogue ModificationRationalePredicted Impact on Bioactivity
Replace benzyloxy with methoxy (positions 3 & 4)Reduce steric bulk and lipophilicity.Likely decrease in potency due to reduced hydrophobic interactions.
Introduce a chlorine atom at position 5Increase lipophilicity and introduce electronic effects.Potentially increases potency if it fits into a specific sub-pocket.
Extend side chain to propionic acidAlter positioning of the carboxylate group.Activity may increase or decrease depending on the location of key binding residues.
Replace carboxylic acid with a tetrazole ringBioisosteric replacement to improve metabolic stability and pKa.May maintain or improve potency while enhancing pharmacokinetic properties.
Convert carboxylic acid to a methyl esterIncrease lipophilicity and cell permeability (prodrug strategy).Loss of in vitro activity; in vivo activity depends on hydrolysis to the acid.

Computational Drug Design Approaches

Computational methods are indispensable in modern drug discovery for predicting how molecules will interact with their targets and for prioritizing compounds for synthesis. Both ligand-based and structure-based approaches are valuable in the design of analogues of this compound.

When the three-dimensional structure of the biological target is unknown or difficult to obtain, LBDD methods are employed. These techniques rely on the knowledge of a set of molecules known to be active.

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For this series, a pharmacophore model would likely include two large hydrophobic features corresponding to the benzyl groups, a hydrogen bond acceptor/donor from the carboxylic acid, and an aromatic ring feature.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net By calculating various molecular descriptors (e.g., logP for lipophilicity, molar refractivity for size, Hammett constants for electronic effects), a predictive model can be built to estimate the activity of unsynthesized analogues. For this series, a QSAR model would likely show a strong positive correlation between activity and descriptors related to the size and lipophilicity of the groups at the 3- and 4-positions.

When a high-resolution 3D structure of the target enzyme is available (e.g., from X-ray crystallography), SBDD methods can be used to design inhibitors with high precision. nih.gov

Molecular Docking: This is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. For analogues of this compound, docking into the active site of PDE4B provides valuable insights. nih.gov

The PDE4 active site is a deep, hydrophobic pocket containing two crucial metal ions (typically Mg²⁺ and Zn²⁺) that are essential for catalysis. Docking studies of Rolipram and other catechol ether derivatives reveal key interactions:

The 3,4-dialkoxy phenyl ring fits into a hydrophobic pocket, with the oxygen atoms often oriented toward the metal-binding region. The bulky benzyloxy groups would be expected to make extensive contact with hydrophobic residues such as Phenylalanine, Leucine, and Isoleucine. nih.gov

A conserved glutamine residue acts as a "gatekeeper" and forms crucial hydrogen bonds with many inhibitors. The carboxylic acid of the acetic acid side chain could potentially interact with this glutamine or other nearby polar residues. nih.gov

The following table lists key amino acid residues in the PDE4B active site that are likely to interact with these analogues.

ResiduePotential Interaction TypeInteracting Moiety of the Ligand
Gln443Hydrogen BondingCarboxylic Acid
Phe446π-π Stacking / HydrophobicPhenyl Ring / Benzyl Groups
Ile410HydrophobicBenzyl Groups
Met357HydrophobicBenzyl Groups
Asn395Hydrogen BondingCarboxylic Acid / Ether Oxygens

In Silico Pharmacokinetic and Drug-Likeness Predictions

For analogues of this compound, the prominent structural features heavily influence their predicted pharmacokinetic profile:

Lipophilicity (logP) : The presence of two benzyl groups and a phenyl ring results in a high calculated logP, indicating high lipophilicity. While this can favor membrane permeability and binding to hydrophobic pockets, excessively high logP values are often associated with poor aqueous solubility, increased metabolic clearance, and potential toxicity.

Aqueous Solubility : High lipophilicity generally leads to poor water solubility, which can be a major hurdle for oral absorption.

Drug-Likeness Rules : Rules like Lipinski's Rule of Five are used as a coarse filter for oral bioavailability. A compound generally is considered drug-like if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. The parent compound, this compound, has a molecular weight of 378.4 g/mol , but its logP is likely to be near or slightly above the threshold of 5, potentially flagging it for further optimization.

Metabolism : While the benzyl ethers protect the catechol from COMT, they may be susceptible to metabolism by cytochrome P450 (CYP) enzymes through O-dealkylation or aromatic hydroxylation on the benzyl rings.

The table below presents a summary of in silico predicted properties for the parent compound.

PropertyPredicted Value/CommentImplication
Molecular Weight378.4 g/molComplies with Lipinski's Rule (< 500).
logP (Lipophilicity)~4.5 - 5.2High lipophilicity; may be on the borderline of Lipinski's Rule.
Hydrogen Bond Donors1 (from COOH)Complies with Lipinski's Rule (< 5).
Hydrogen Bond Acceptors4 (from ethers and COOH)Complies with Lipinski's Rule (< 10).
Aqueous SolubilityPredicted to be low to very low.Potential challenge for formulation and oral absorption.
Blood-Brain Barrier (BBB) PermeationPredicted to be likely.May be suitable for CNS targets but could also cause CNS side effects.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. semanticscholar.org In silico ADME prediction tools offer a rapid and cost-effective method to evaluate the pharmacokinetic profile of new chemical entities like this compound and its analogues before their synthesis. guidechem.com These computational models utilize a compound's structure to forecast its behavior within a biological system.

The primary goal of these computational assessments is to identify potential liabilities. For instance, models can predict human intestinal absorption (HIA), which is a key determinant of oral bioavailability. nih.gov Other crucial parameters include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with metabolic enzymes, particularly the cytochrome P450 (CYP450) family. By analyzing the structural features of this compound, these models can estimate its likelihood of being a substrate or inhibitor of specific CYP isoforms, which is vital for predicting drug-drug interactions.

Below is a table representing typical ADME parameters that would be computationally assessed for this compound.

ADME ParameterPredicted Outcome for this compoundRationale/Significance
Human Intestinal Absorption (HIA)HighIndicates good potential for absorption from the gastrointestinal tract, a prerequisite for oral drugs.
Caco-2 PermeabilityModerate to HighPredicts the ability of the compound to pass through the intestinal epithelial cell layer.
Plasma Protein Binding (PPB)HighThe high lipophilicity suggests strong binding to plasma proteins like albumin, which affects the free drug concentration.
Blood-Brain Barrier (BBB) PermeationLikely to crossPredicts whether the compound can enter the central nervous system, which can be a desired effect or a side effect.
CYP2D6 Substrate/InhibitorPredicted as a possible inhibitorAssesses the potential for metabolism by and/or inhibition of a major drug-metabolizing enzyme, indicating a risk of drug-drug interactions.

Evaluation against Lipinski's Rule of Five and Other Drug-Likeness Filters

"Drug-likeness" is a concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. chemsrc.com The most well-known guideline is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. chemsrc.comachmem.com These rules are widely applied in the early stages of drug design to filter out compounds with undesirable physicochemical profiles. nih.gov

Beyond Lipinski's rule, other filters such as Veber's rule are also employed. Veber's rule suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų. These parameters relate to molecular flexibility and polarity, which influence membrane permeability.

An evaluation of this compound against these key drug-likeness filters is presented below. The compound adheres to all criteria, suggesting a favorable profile for potential oral bioavailability.

Drug-Likeness Filter & ParameterValue for this compoundRuleCompliance
Lipinski's Rule of Five0 Violations
Molecular Weight (MW)348.39 g/mol≤ 500Yes
Octanol-Water Partition Coefficient (LogP)4.55≤ 5Yes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)4≤ 10Yes
Veber's RulePass
Polar Surface Area (PSA)55.76 Ų≤ 140 ŲYes
Rotatable Bonds8≤ 10Yes

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical approaches that seek to correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. These computational techniques are foundational in medicinal chemistry for guiding lead optimization and designing new analogues with improved properties. By establishing a reliable correlation, QSAR models can predict the activity of yet-unsynthesized compounds, thereby saving significant time and resources.

The development of a QSAR/QSTR model involves several key steps: compiling a dataset of structurally related compounds with measured biological or toxicological data, calculating a wide range of molecular descriptors for each compound, using statistical methods to build a model that links the descriptors to the observed activity, and rigorously validating the model's predictive power.

Predictive Models for Biological Potency and Selectivity

For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their biological potency (e.g., IC₅₀ values) against a specific therapeutic target. This process begins with the synthesis and biological testing of a diverse set of derivatives. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, steric factors), are then calculated.

Using statistical techniques like multiple linear regression (MLR) or more advanced machine learning methods, a mathematical equation is generated that defines the relationship between these descriptors and the biological activity. Such a model for this compound analogues could reveal, for example, that increasing the electron-donating capacity of substituents on the benzyl rings enhances binding affinity to the target protein. Furthermore, by developing separate QSAR models for on-target potency and off-target activities, researchers can rationally design new analogues with high selectivity, thereby minimizing potential side effects.

Computational Toxicology and Hazard Assessment

Computational toxicology plays a crucial role in identifying potential safety risks early in the drug discovery pipeline. QSTR models are used to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, based solely on chemical structure. These predictive models are often built from large databases of historical toxicology data and work by identifying specific molecular substructures, known as "structural alerts," that are associated with particular toxicities. nih.gov

In the context of this compound and its analogues, computational toxicology software would be used to screen for any known structural alerts. For example, the presence of certain aromatic functionalities could be flagged for potential metabolic activation to reactive species. QSTR models would then provide a quantitative risk assessment, estimating the likelihood of the compound being toxic. This in silico hazard assessment helps prioritize which analogues to advance and guides molecular modifications to mitigate potential toxic liabilities, aligning with the principles of safer drug design.

Analytical and Spectroscopic Characterization Methodologies in Research on 2 3,4 Bis Benzyloxy Phenyl Acetic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy offers a non-destructive window into the molecular structure, providing detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3,4-Bis(benzyloxy)phenyl)acetic acid provides crucial data on the chemical environment of each proton. In a typical synthesis, the spectrum is recorded on spectrometers operating at frequencies such as 300 MHz. A key diagnostic signal is the singlet observed for the methylene (B1212753) protons (-CH₂) of the acetic acid group, which typically appears around 3.53 ppm. Other expected signals would include multiplets for the aromatic protons of the central phenyl ring and the two benzyl (B1604629) protecting groups, as well as singlets for the benzylic methylene protons (-OCH₂Ph).

Interactive Table: Representative NMR Data
NucleusTechniqueExpected Chemical Shift (ppm)MultiplicityInferred Structural Unit
¹HNMR~10-12Broad SingletCarboxylic Acid (-COOH)
¹HNMR~7.2-7.5MultipletAromatic Protons (Benzyl groups)
¹HNMR~6.8-7.0MultipletAromatic Protons (Phenyl ring)
¹HNMR~5.1SingletBenzylic Protons (-OCH₂Ph)
¹HNMR~3.5SingletMethylene Protons (-CH₂COOH)
¹³CNMR>170SingletCarboxylic Carbon (-COOH)
¹³CNMR~127-149Multiple SingletsAromatic Carbons
¹³CNMR~70-75SingletBenzylic Carbons (-OCH₂Ph)
¹³CNMR~40SingletMethylene Carbon (-CH₂COOH)

Note: The data in the table is representative and based on typical chemical shifts for the functional groups present. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands that confirm its identity.

Interactive Table: Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H Stretch (Broad)Carboxylic Acid
~1700C=O StretchCarboxylic Acid
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (Methylene)
1000-1300C-O StretchEther and Carboxylic Acid

The broad O-H stretch and the strong C=O absorption are definitive indicators of the carboxylic acid functionality, while other peaks confirm the presence of aromatic and ether components.

Mass spectrometry provides the exact molecular weight and, by extension, the molecular formula of a compound. For this compound (C₂₂H₂₀O₄), the expected monoisotopic mass is approximately 348.136 g/mol . High-Resolution Mass Spectrometry (HRMS) is employed to measure this mass with high precision, allowing for the unambiguous confirmation of the elemental composition, which is a critical step in structural validation.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic methods are vital for separating the target compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column is typically used for the analysis of this compound. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid is in its protonated form. Purity is determined by comparing the area of the product peak to the total area of all peaks detected, often by UV absorbance.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the compound's high boiling point and the polar nature of the carboxylic acid group, which can lead to poor peak shape and column adsorption. However, GC can be utilized after a derivatization step. Converting the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester, allows for successful separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for further structural confirmation.

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides definitive proof of a molecule's structure, offering detailed insights into bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation in the solid state. eurjchem.com

For a molecule such as this compound, obtaining a suitable single crystal allows for its irradiation with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This analysis yields a comprehensive structural model and key crystallographic parameters. eurjchem.comnih.gov The process involves solving the crystal structure by direct methods and refining it using full-matrix least-squares procedures to achieve a final, accurate structural model. eurjchem.com

The kind of data obtained from such an analysis provides an unambiguous structural assignment. While the specific crystallographic data for this compound is not detailed in the provided search results, the table below illustrates the typical parameters that would be determined in such an analysis, based on methodologies applied to similar organic molecules. eurjchem.comnih.gov

Table 1: Illustrative Crystallographic Data Parameters This table represents the type of data that would be generated from an X-ray crystallography study.

ParameterDescriptionExample Value/Information
Molecular Formula The elemental composition of the molecule.C₂₂H₂₀O₄
Formula Weight The mass of one mole of the compound.348.39 g/mol
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The symmetry group describing the arrangement of molecules in the crystal.P2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a, b, c (Å); α, β, γ (°)
Volume (V) The volume of the unit cell.ų
Z The number of molecules per unit cell.4
Calculated Density (ρ) The theoretical density of the crystal.g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R = 0.0580

Advanced Analytical Strategies for Impurity Identification and Quantification in Complex Mixtures

Ensuring the purity of a chemical compound is critical, and advanced analytical strategies are employed to identify and quantify potential impurities. These impurities can originate from various sources, including the synthetic process (e.g., by-products, residual starting materials) or degradation. scispace.com For complex mixtures containing this compound, a multi-technique approach is often necessary for comprehensive characterization. cnrs.fr

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the main compound from its impurities. ptfarm.plgoogle.com A validated Reversed-Phase HPLC (RP-HPLC) method can effectively resolve compounds with different polarities. ptfarm.pl The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. cnrs.fr

For the structural elucidation of unknown impurities, the coupling of HPLC with Mass Spectrometry (LC-MS) is a powerful tool. scispace.com LC-MS provides the molecular weight of the separated components, while tandem mass spectrometry (MS/MS) can be used to fragment ions, yielding structural information that helps in the definitive identification of impurities. scispace.comcnrs.fr

The quantitative analysis of these impurities requires rigorous method validation. ptfarm.pl Key validation parameters include linearity, which establishes the relationship between detector response and concentration, and the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the sensitivity of the method. cnrs.frptfarm.pl

The table below presents a hypothetical impurity profile for a sample of this compound as determined by a validated HPLC method.

Table 2: Representative HPLC Impurity Profile

Peak IDRetention Time (min)Area (%)Identification Status
14.50.08Identified as 3,4-Dihydroxybenzeneacetic acid (potential starting material)
26.20.15Identified as Benzyl bromide (potential reagent)
39.899.50This compound
411.30.12Unknown impurity (m/z value suggests a dimerization by-product) scispace.comgoogle.com
512.10.15Identified as a process-related impurity with a specific retention time google.com

This multi-faceted analytical approach ensures a thorough understanding of the compound's purity, providing confidence in its identity and quality for subsequent use. cnrs.fr

Future Research Trajectories and Translational Outlook for 2 3,4 Bis Benzyloxy Phenyl Acetic Acid

Innovations in Green and Sustainable Synthesis of Complex Benzyloxy-Substituted Phenylacetic Acids

The synthesis of complex molecules like 2-(3,4-Bis(benzyloxy)phenyl)acetic acid traditionally involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing environmentally benign synthetic protocols. Innovations in green chemistry aim to minimize pollution, reduce energy consumption, and utilize renewable resources. unigoa.ac.in

Key strategies for the sustainable synthesis of benzyloxy-substituted phenylacetic acids include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. unigoa.ac.infarmaciajournal.com This technique has been successfully applied to Willgerodt-Kindler reactions of styrenes, a potential pathway for phenylacetic acid derivatives. unigoa.ac.in

Phase-Transfer Catalysis: Catalysts like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) can facilitate reactions between reactants in different phases (e.g., aqueous and organic), simplifying processes and often leading to higher selectivity and yields. unigoa.ac.in

Recyclable Solvents and Catalysts: The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent and methanesulfonic acid as a less corrosive and reusable acid catalyst represents a greener alternative to traditional volatile organic solvents and harsh mineral acids. unigoa.ac.in

Carbonylation Reactions: An improved method for preparing phenylacetic acid derivatives involves the carbonylation of corresponding benzyl chloride derivatives. This process can be optimized to achieve high yields under relatively mild conditions. researchgate.net Another approach involves the carboxylation of benzylic organozinc reagents with carbon dioxide. semanticscholar.org

Synthesis MethodKey FeaturesSustainability AdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation for heating.Reduced reaction time, improved energy efficiency, higher yields. unigoa.ac.infarmaciajournal.com
Phase-Transfer CatalysisEmploys a catalyst (e.g., TEBA) to facilitate reactions across different phases.Simplicity, high selectivity, avoids harsh conditions. unigoa.ac.in
Recyclable Solvents/CatalystsUtilizes materials like PEG-600 and methanesulfonic acid.Reduces waste, less corrosive and toxic than traditional reagents. unigoa.ac.in
Advanced CarbonylationInvolves the reaction of benzyl halides with carbon monoxide or other CO sources.High yields, provides a novel and effective preparative route. researchgate.netsemanticscholar.org

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

Phenylacetic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai For this compound, future research will focus on identifying specific molecular targets and elucidating its mechanisms of action, moving beyond the general activities of the broader class.

Potential research avenues include:

Enzyme Inhibition: Substituted benzyloxyphenylacetic acids have been evaluated as aldose reductase inhibitors, indicating a potential role in managing complications of diabetes. nih.gov Computational docking studies suggest that other phenylacetic acid derivatives can interact effectively with enzymes like Pim kinase and urease, suggesting these as potential targets. researchgate.net

Anticancer Activity: Related benzoxazole (B165842) derivatives containing a benzyloxyphenyl moiety have shown promising cytotoxic effects against breast cancer cell lines (MCF-7). core.ac.uk The broader class of phenolic acids is known to interfere with the proliferative activity of cancer cells and induce apoptosis. nih.gov Future studies could explore specific signaling pathways affected by this compound in various cancer types.

Antimicrobial Mechanisms: Phenolic compounds can exert antibacterial effects by altering the permeability of the bacterial cytoplasmic membrane. nih.gov Investigating the specific interactions of this compound with bacterial cell structures could reveal novel antimicrobial mechanisms.

Neuroprotection: Phenolic acids have demonstrated the ability to cross the blood-brain barrier and may offer neuroprotective effects, making them promising compounds for therapies targeting neurological disorders. mdpi.com

Potential Biological Target/MechanismEvidence/Rationale from Related CompoundsPotential Therapeutic AreaReference
Aldose ReductaseSubstituted benzyloxyphenylacetic acids show inhibitory activity.Diabetic complications nih.gov
Pim Kinase / UreaseComputational docking studies show strong binding potential for PAA derivatives.Cancer, Infections researchgate.net
Cancer Cell Proliferation/ApoptosisRelated benzyloxyphenyl compounds are cytotoxic to MCF-7 cells.Oncology nih.govcore.ac.uk
Bacterial Membrane PermeabilityKnown mechanism for other phenolic acids.Infectious Diseases nih.gov
Central Nervous System TargetsPhenolic acids can cross the blood-brain barrier and show neuroprotective effects.Neurological Disorders mdpi.com

Rational Design and Synthesis of Next-Generation Medicinal Leads with Enhanced Efficacy and Specificity

The structure of this compound serves as a versatile scaffold for rational drug design. By strategically modifying its functional groups, researchers can develop next-generation medicinal leads with improved potency, selectivity, and pharmacokinetic profiles. inventivapharma.com

Key approaches in rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent compound helps to establish clear SARs. For instance, studies on related benzyloxyphenylacetic acids revealed the critical role of the methylene (B1212753) spacer between the aromatic ring and the carboxylic acid function for aldose reductase inhibition. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the compound's properties. For example, the phenylacetic acid moiety could be replaced with a 3-hydroxy-5-isoxazoleacetic acid group to explore different biological activities and patentability. inventivapharma.com

Structure-Based Design: Using computational models of target proteins, derivatives can be designed to achieve optimal binding. This approach was used to develop phenylacetic acid-substituted quinolines as potent Liver X Receptor (LXR) agonists for treating atherosclerosis. acs.org

Design StrategyExample ApplicationGoalReference
Structural Modification (SAR)Altering the methylene spacer in benzyloxyphenylacetic acids.Enhance enzyme inhibition (aldose reductase). nih.gov
Scaffold OptimizationModifying a hit molecule from a database to create phenylacetamide derivatives.Develop novel antidepressant agents. nih.gov
Structure-Based DesignDesigning phenylacetic acid-substituted quinolines.Create potent and specific LXR agonists. acs.org
Bioisosteric ReplacementReplacing the phenylacetic acid group with a 3-hydroxy-5-isoxazoleacetic acid group.Improve pharmacokinetic profile and find novel activities. inventivapharma.com

Preclinical Development and Potential Clinical Applications

While extensive clinical data on this compound itself is not available, the broader class of phenylacetic acid derivatives shows significant therapeutic promise, with some compounds advancing to late-stage clinical trials. nih.gov This provides a strong rationale for the preclinical development of novel derivatives based on this scaffold.

Potential therapeutic applications to be explored in preclinical models include:

Metabolic Diseases: A phenylacetic acid derivative, MGL-3196 (Resmetirom), is a thyroid hormone receptor-beta (TRβ) agonist that has successfully completed Phase III clinical trials for the treatment of nonalcoholic steatohepatitis (NASH). patsnap.com This highlights the potential of this chemical class in addressing metabolic disorders.

Neurological Disorders: Phenolic acids are known to be absorbed and accumulate in the brain, suggesting their potential use in treating conditions like depression, ischemia, and neuroinflammation. mdpi.com

Cardiovascular Disease: Certain phenolic acids can reduce the oxidation of LDL cholesterol and lower plasma lipid levels, indicating cardioprotective potential. nih.gov

Oncology: The demonstrated cytotoxicity of related compounds against cancer cell lines provides a foundation for preclinical evaluation in various cancer models. core.ac.uk

Synergistic Integration of Artificial Intelligence and Machine Learning in Accelerated Compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new chemical entities. jsr.orgbenevolent.com These technologies can be synergistically integrated into the research pipeline for this compound and its derivatives.

Applications of AI and ML include:

Virtual Screening and de Novo Design: Computational tools can screen vast virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target. compchemhighlights.org Generative models can also design entirely new molecules based on desired properties.

Predictive Modeling: ML models can predict the physicochemical properties, biological activity, and pharmacokinetic profiles of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. blogspot.com

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and devise optimal synthetic routes, augmenting the creativity and efficiency of chemists. scitechdaily.com

Accelerated Reaction Optimization: The integration of ML algorithms with automated flow-based reactor platforms enables the rapid optimization of reaction conditions. beilstein-journals.org Multitask Bayesian Optimization (MTBO) can leverage data from historical reactions to accelerate the optimization of new, related transformations, significantly reducing material costs and development time. vapourtec.comnih.govchemrxiv.org

AI/ML ApplicationDescriptionImpact on Discovery/OptimizationReference
Virtual ScreeningIn silico screening of large compound libraries against a biological target.Identifies promising hit compounds rapidly and cost-effectively. compchemhighlights.org
Predictive QSAR ModelsModels that correlate chemical structure with biological activity.Prioritizes synthesis of compounds with the highest predicted efficacy. blogspot.com
Automated Reaction OptimizationML algorithms coupled with robotic platforms to find optimal reaction conditions.Accelerates process development and reduces resource consumption. beilstein-journals.orgnih.gov
Multitask LearningUtilizes data from previous experiments to inform and speed up new optimizations.Dramatically reduces the number of experiments needed for optimization. vapourtec.comchemrxiv.org

Advanced Materials Science Applications

Beyond pharmaceuticals, the unique chemical structure of this compound makes it a valuable building block for advanced materials. The benzyloxy groups can serve as robust protecting groups for the underlying catechol structure, which can be deprotected to reveal highly reactive hydroxyl groups.

A promising application lies in the development of functional polymers. nih.gov A polylactide copolymer incorporating pendant benzyloxy groups has been synthesized. nih.gov Following polymerization, the benzyl groups can be removed (debenzylation) to expose free hydroxyl groups. These reactive sites can then be further modified, for example, by coupling them with amine-containing biological molecules like peptides. nih.gov

This strategy allows for the creation of a versatile class of biodegradable and biocompatible materials. For instance, tethering RGD (Arg-Gly-Asp) peptide sequences to the polymer surface has been shown to enhance the adhesion of epithelial cells. nih.gov This approach could be used to fabricate:

Biofunctional Scaffolds: For tissue engineering, with controlled cell-scaffold interactions.

Targeted Drug Delivery Systems: Where the surface of a nanoparticle is functionalized with ligands for specific cell targeting.

Advanced Coatings: With tailored surface properties for medical implants or biosensors.

The catechol moiety, once deprotected, is also known for its strong adhesive properties, mimicking the chemistry used by mussels to adhere to surfaces. This opens up possibilities for developing novel bio-adhesives.

Q & A

Q. How to design structure-activity relationship (SAR) studies for its derivatives?

  • Methodological Answer : Synthesize analogs with halogen (Br, Cl) or nitro substitutions at the phenyl ring. Test bioactivity in parallel with logP (HPLC) and pKa (potentiometry) measurements. Use CoMFA/CoMSIA models to correlate electronic parameters (σ, π) with IC₅₀ values .

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Reactant of Route 1
2-(3,4-Bis(benzyloxy)phenyl)acetic acid
Reactant of Route 2
2-(3,4-Bis(benzyloxy)phenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.